N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVZHSLTFAOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities. These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity, suggesting that this compound may also have significant effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole- and furan-based derivatives investigated for antiviral activity, particularly against monkeypox virus DNA polymerase and profilin-like protein . Below is a comparative analysis with structurally related compounds from the same study, highlighting key structural features, docking scores, and binding interactions.
Table 1: Structural and Docking Comparison of Selected Compounds
Key Findings:
Structural Flexibility vs. Activity: The target compound’s pyrazole-pyridine core may offer rigidity for target binding compared to the piperazine-based analog, which showed a docking score of -9.8 kcal/mol. Dihydropyrazole derivatives (e.g., N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) exhibit higher docking scores (-10.2 kcal/mol), likely due to conformational flexibility and sulfonamide-mediated H-bonding .
Role of Aromatic Systems :
- Mangostin and Dorsilurin K, with polycyclic aromatic systems, achieve superior docking scores (-11.4 and -10.6 kcal/mol, respectively) via extensive π-π stacking and H-bond networks. This suggests that expanding aromatic systems in the target compound could improve activity .
Functional Group Impact :
- Methanesulfonamide and ethoxyphenyl groups in dihydropyrazole analogs enhance binding through H-bonding and hydrophobic interactions. In contrast, the target compound’s furan carboxamide may provide moderate H-bonding but lacks the sulfonamide’s strong polar character .
Limitations of the Target Compound :
- While the pyridine substituent in the target compound could facilitate metal coordination or π-stacking, its shorter ethyl linker (vs. longer chains in other analogs) might limit optimal positioning in the binding pocket.
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, 3-pyridinecarboxaldehyde reacts with ethyl acetoacetate under acidic conditions to form 4-(pyridin-3-yl)-1H-pyrazole. Key steps include:
Hydrazine Cyclization :
A mixture of 3-pyridinecarboxaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol is refluxed at 80°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 4-(pyridin-3-yl)-1H-pyrazole (78% yield).Reaction Conditions :
Parameter Value Temperature 80°C Solvent Ethanol Catalyst None Yield 78%
Furan-2-Carboxamide Coupling
Amide Bond Formation
The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling:
EDCI/HOBt Coupling :
Furan-2-carboxylic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM). The activated acid reacts with 1-(2-aminoethyl)-4-(pyridin-3-yl)-1H-pyrazole (1.0 equiv) at room temperature for 24 hours. The product is purified via recrystallization from ethyl acetate/hexanes (85% yield).Critical Parameters :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents describe a telescoped process combining pyrazole formation, alkylation, and amidation in a continuous flow reactor:
Flow Reaction Setup :
- Step 1 : Cyclocondensation in ethanol at 80°C (residence time: 2 hours).
- Step 2 : Alkylation in DMF at 60°C (residence time: 1 hour).
- Step 3 : Amidation in DCM at 25°C (residence time: 4 hours).
Advantages :
Analytical Characterization
Spectroscopic Validation
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The 1,3-dipolar cycloaddition of 3-pyridinecarboxaldehyde and ethyl acetoacetate may yield regioisomers. Optimization strategies include:
Purification Challenges
The ethylenediamine linker’s hydrophilicity complicates isolation. Solutions include:
Q & A
Q. What are the standard synthetic protocols for N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of pyridin-3-yl pyrazole with ethylenediamine via nucleophilic substitution.
- Step 2: Amide bond formation between the resulting amine and furan-2-carboxylic acid using coupling agents like EDCI/HOBt.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Key considerations include optimizing reaction temperatures (60–80°C for amidation) and stoichiometric ratios to avoid side products .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR: H and C NMR confirm connectivity (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm, furan protons at δ 6.3–7.1 ppm) .
- IR: Carboxamide C=O stretch at ~1650 cm⁻¹ and pyridyl N-H bend at ~1550 cm⁻¹.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.36 for C₁₈H₁₈N₄O₃) .
Q. What preliminary biological assays are recommended for activity screening?
- Kinase inhibition assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility testing: Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Data collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets.
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R₁ < 5% and wR₂ < 12% .
- Twinning analysis: Employ XPREP to detect pseudo-merohedral twinning and apply HKLF5 format in SHELXL .
Q. How to address contradictory bioactivity data across studies?
- Assay standardization: Control variables (cell passage number, serum concentration, incubation time).
- Dose-response validation: Repeat experiments with 10-point dilution series (1 nM–100 µM).
- Off-target profiling: Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What strategies optimize structure-activity relationship (SAR) studies?
- Analog synthesis: Modify substituents (e.g., pyridin-3-yl → pyridazin-4-yl) and test activity (Table 1).
- Computational modeling: Docking with AutoDock Vina to predict binding modes in kinase ATP pockets.
- Pharmacophore mapping: Identify critical H-bond acceptors (furan oxygen) and hydrophobic regions (pyridyl ring) .
Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
